(4-(6-(氮杂环庚-1-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-1-基)(2-氯-4-硝基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 结构和分子分析
Eckhardt等人(2020年)的一项研究侧重于对一种类似化合物的结构表征,这种化合物是合成新型抗结核药物候选化合物时的副产物。这项研究强调了了解这类化合物的分子结构对药物开发的重要性(Eckhardt et al., 2020)。
2. 抗癌和抗结核潜力
合成了一种相关化合物,并评估了其抗癌和抗结核活性。一些合成的衍生物显示出对结核病和癌细胞的显著活性,突显了这类化合物的潜在治疗应用(Mallikarjuna et al., 2014)。
3. 抗癫痫特性
Georges等人(1989年)研究了三种具有结构相似性的抗癫痫化合物的晶体结构。这项研究为这类化合物在治疗癫痫性障碍中的潜在用途提供了见解(Georges et al., 1989)。
4. 抗微生物活性
Patel等人(2011年)合成并评估了新的吡啶衍生物的抗微生物活性。结果显示出对细菌和真菌的活性各异且适中,表明这些化合物在抗微生物疗法中具有潜力(Patel et al., 2011)。
5. 抗糖尿病药物开发
Bindu等人(2019年)合成了一系列三唑吡啶-6-基取代哌嗪类化合物,用于抗糖尿病药物的开发。这些化合物被评估其二肽基肽酶-4抑制潜力,显示出作为抗糖尿病药物的潜力(Bindu et al., 2019)。
作用机制
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
The compound interacts with the bacterium, inhibiting its growth and proliferation .
Biochemical Pathways
The compound likely affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Some of the most active compounds were found to be more active with IC90 values ranging from 3.73 to 4.00 μM .
安全和危害
未来方向
属性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSOMAWPHNFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。